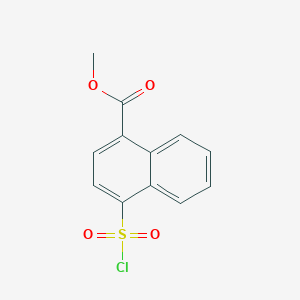

Methyl 4-(chlorosulfonyl)-1-naphthoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for “Methyl 4-(chlorosulfonyl)-1-naphthoate” are not available, chlorosulfonyl compounds are generally prepared by treating appropriate precursors with chlorosulfonic acid .Chemical Reactions Analysis

Chlorosulfonyl compounds are known to be versatile reagents in organic synthesis. They have two electrophilic sites, the carbon and the S(VI) center, and have been employed for the preparation of various compounds .Aplicaciones Científicas De Investigación

Histochemical Techniques

Complex naphthols have been identified as useful reagents for the demonstration of tissue oxidase, highlighting their role in developing histochemical techniques. These compounds, including derivatives of naphthoic acid, are used for staining tissues, indicating their potential in biomedical research and diagnostics (Burstone, 1959).

Catalytic Applications

Research on the methylation of 2-naphthol using dimethyl carbonate as a greener alternative to traditional methylating agents has demonstrated the utility of naphthol derivatives in catalysis. This process, relevant for the production of pharmaceuticals like naproxen, showcases the importance of such compounds in developing more sustainable chemical processes (Yadav & Salunke, 2013).

Photochemical Transformations

The intramolecular photo-imino group migration of naphtho[1,8-de]dithiin-1-N-tosylsulfilimines to produce N-p-tosylaldimines illustrates the photochemical reactivity of naphthoic acid derivatives. Such reactions are pertinent in synthetic chemistry for constructing complex molecules (Fujii, Kimura, & Furukawa, 1995).

Antibacterial and Antifungal Properties

The synthesis and screening of halogenated 1,4-naphthoquinones, including studies on their antibacterial and antifungal activities, suggest that naphthoic acid derivatives can serve as potential leads for developing new antimicrobial agents. These compounds' activity correlates with their ability to exist in extensively conjugated structures and form hydrogen bonds, which could be a mechanism of action (Ambrogi et al., 1970).

Corrosion Inhibition

Electrochemical and quantum chemical studies on Schiff bases, including naphthol derivatives, have indicated their efficiency as corrosion inhibitors for steel in acidic solutions. This highlights the potential application of Methyl 4-(chlorosulfonyl)-1-naphthoate in materials science, especially in protecting metals from corrosion (Hasanov, Sadıkoğlu, & Bilgiç, 2007).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-chlorosulfonylnaphthalene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO4S/c1-17-12(14)10-6-7-11(18(13,15)16)9-5-3-2-4-8(9)10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTFARBRKTXYEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C2=CC=CC=C21)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)tetrazol-5-yl]sulfanyl-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2590640.png)

![tert-Butyl (4aS,7aS)-6-benzyl-4-oxooctahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B2590642.png)

![1-(4-chlorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B2590645.png)

![1-[3,3-dimethyl-2-(1-methyl-1H-imidazol-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2590646.png)

![N-[5-(1H-indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-phenylacetamide](/img/structure/B2590654.png)

![2-Chloro-N-[[2-(3-methylphenoxy)phenyl]methyl]acetamide](/img/structure/B2590657.png)

![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2590658.png)

![9-isopropyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2590659.png)

![N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide](/img/structure/B2590661.png)